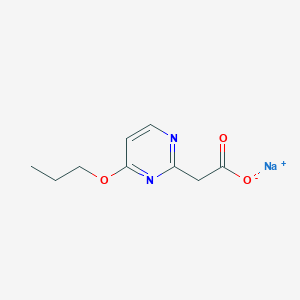

Sodium 2-(4-propoxypyrimidin-2-yl)acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(4-propoxypyrimidin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.Na/c1-2-5-14-8-3-4-10-7(11-8)6-9(12)13;/h3-4H,2,5-6H2,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDUOOGFPBTYKS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC=C1)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Preformulation Strategy: Sodium 2-(4-propoxypyrimidin-2-yl)acetate

Executive Summary

This technical guide provides a comprehensive physicochemical analysis and preformulation strategy for Sodium 2-(4-propoxypyrimidin-2-yl)acetate (CAS 1955523-92-8), a functionalized pyrimidine scaffold often utilized as a key intermediate in the synthesis of prostacyclin receptor agonists and related pharmaceutical entities.

Given its status as a specialized research compound rather than a pharmacopeial standard, this guide focuses on predictive profiling , structure-property relationships (SPR) , and validation protocols . It is designed to assist medicinal chemists and formulation scientists in handling, stabilizing, and utilizing this compound in drug development workflows.

Part 1: Structural & Molecular Analysis

Chemical Identity & Composition

The compound is a sodium salt of a pyrimidine-acetic acid derivative. Its amphiphilic nature—combining a polar ionic headgroup with a lipophilic propoxy tail—dictates its solubility and partition behavior.

| Property | Value / Description |

| Chemical Name | This compound |

| Molecular Formula | C₉H₁₁N₂O₃Na |

| Molecular Weight | 218.19 g/mol (Salt) / 196.20 g/mol (Free Acid) |

| Core Scaffold | Pyrimidine (1,3-diazine) |

| Functional Groups | Propyl ether (C4), Acetate anion (C2) |

| Stoichiometry | 1:1 Sodium Cation to Carboxylate Anion |

Structure-Property Relationship (SPR) Map

The following diagram illustrates how specific structural motifs contribute to the bulk physicochemical properties of the compound.

Figure 1: Structural dissection of this compound highlighting the contribution of functional groups to physicochemical behavior.[1][2]

Part 2: Solid-State Properties & Stability

Hygroscopicity and Hydrate Formation

Sodium carboxylate salts are intrinsically prone to hygroscopicity. The acetate moiety, when neutralized with sodium, forms a crystal lattice that often incorporates water molecules to stabilize the coordination sphere of the sodium ion.

-

Predicted Behavior: Likely to exist as a hydrate (mono- or trihydrate) under ambient conditions.

-

Critical Risk: Deliquescence at high relative humidity (>75% RH).

-

Handling Protocol: Store in desiccated, tightly sealed containers at <25°C.

Thermal Analysis Protocol (Self-Validating)

To confirm the solid form (anhydrate vs. hydrate) and purity, the following thermal analysis workflow is required.

Methodology:

-

TGA (Thermogravimetric Analysis): Heat sample from 30°C to 300°C at 10°C/min.

-

Interpretation: Weight loss <100°C indicates surface water or solvate water. Stoichiometric loss (e.g., ~8% for monohydrate) confirms hydrate form.

-

-

DSC (Differential Scanning Calorimetry):

-

Expectation: Sodium salts often have high melting points (>250°C) often accompanied by decomposition.

-

Validation: If an endotherm appears <150°C, suspect impurity or solvent solvate.

-

Part 3: Solution Thermodynamics

Solubility Profile

The presence of the ionized carboxylate group renders the compound highly soluble in aqueous media, but the propoxy group limits solubility in non-polar organics.

| Solvent System | Predicted Solubility | Mechanism |

| Water (pH 7) | High (>50 mg/mL) | Ion-dipole interactions (Salt form) |

| 0.1N HCl | Moderate/Low | Conversion to free acid (less soluble) |

| Methanol/Ethanol | Moderate | Solvation of organic tail + polar head |

| Dichloromethane | Low | Incompatibility with ionic headgroup |

pKa and pH-Dependent Speciation

Understanding the pKa is vital for extraction and formulation. The pyrimidine ring is electron-withdrawing, which typically lowers the pKa of the attached acetic acid group compared to aliphatic acetic acid (pKa 4.76).

-

Estimated pKa (Carboxyl): 3.5 – 4.0

-

Estimated pKa (Pyrimidine N): < 2.0 (Very weak base)

Experimental Validation Workflow: To determine the exact pKa, use Potentiometric Titration.

Figure 2: Potentiometric titration workflow for accurate pKa determination of the conjugate acid.

Part 4: Lipophilicity (LogP/LogD)

The partition coefficient is the primary predictor of membrane permeability.

-

LogP (Free Acid): Estimated at 1.2 – 1.8. (Propoxy adds ~1.5 log units; Pyrimidine reduces ~1.0; Acid reduces ~0.5).

-

LogD (pH 7.4): Will be significantly lower (negative value) because the compound is >99% ionized at physiological pH.

Implication for Drug Development: While the salt is excellent for formulation (solubility), the free acid is the species that permeates membranes via passive diffusion. In-vivo, the equilibrium shifts to allow absorption.

Part 5: References

-

PubChem Compound Summary. (2025). 2-Pyrimidineacetic acid.[3] National Center for Biotechnology Information. [Link]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference on sodium salt properties).

-

ChemSrc. (2024). 2-(4-Propoxypyrimidin-2-yl)acetic acid. [Link][4]

Sources

- 1. Sodium Diacetate | C4H7NaO4 | CID 23662384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. 2-Pyrimidineacetic Acid | C6H6N2O2 | CID 12367098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1510588-19-8_CAS号:1510588-19-8_[1-(2-Fluoro-4-methoxyphenyl)cyclohexyl]methanamine - 化源网 [chemsrc.com]

Solubility profile of propoxypyrimidin acetate salts in water vs organic solvents

Topic: Solubility Profile of Propoxypyrimidine Acetate Salts in Water vs. Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

The solubility profile of propoxypyrimidine acetate salts represents a critical parameter in the development of pharmaceutical intermediates and active ingredients. While the pyrimidine core provides a scaffold for biological activity, the propoxy (

This guide analyzes the solubility dichotomy between aqueous and organic phases.[1] Unlike inorganic salts, propoxypyrimidine acetates often exhibit amphiphilic behavior , leading to high solubility in protic organic solvents (alcohols) and specific challenges in aqueous isolation, such as "oiling out" or hydrolysis. This document provides a mechanistic understanding of these interactions and a validated protocol for solubility determination.

Physicochemical Fundamentals: The "Push-Pull" Mechanism

To understand the solubility profile, one must deconstruct the molecule into its competing functional domains.

Structural Competitors

-

The Pyrimidine Core (Basic): The nitrogen atoms in the ring (positions 1 and 3) act as hydrogen bond acceptors. In the acetate salt form, the most basic nitrogen is protonated (

for simple pyrimidines, higher for amino-substituted), forming an ionic interaction with the acetate anion. -

The Propoxy Tail (Lipophilic): The propyl chain is hydrophobic. It disrupts the water lattice structure, increasing the entropic cost of dissolution in water (

). -

The Acetate Counterion (Hydrophilic/Labile): Acetate is a weak conjugate base. It enhances water solubility compared to the free base but is less effective than strong anions (Cl⁻, SO₄²⁻) at "salting in" the compound.

The Hydrolysis Risk

A critical insight for researchers is the hydrolytic instability of weak base-weak acid salts. In dilute aqueous solutions, propoxypyrimidine acetate exists in equilibrium with its free base and acetic acid:

If the free base (

Solubility Profile: Water vs. Organic Solvents[1]

The following data summarizes the expected solubility trends based on structure-property relationships (SPR) of pyrimidine derivatives (e.g., 2-propoxypyrimidine).

Comparative Solubility Table

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water ( | High (> 50 mg/mL) | Ionic dipole-dipole interactions dominate. Risk: Disproportionation at neutral pH. |

| Protic Organic | Methanol / Ethanol | Very High (> 100 mg/mL) | "Like dissolves like." The alcohol solvates both the lipophilic propoxy tail and the ionic acetate pair. |

| Polar Aprotic | DMSO / DMF | High | Strong solvation of the cation; excellent for stock solutions but hard to remove. |

| Esters | Ethyl Acetate | Moderate (10-30 mg/mL) | Critical Process Solvent. Often used as an antisolvent or for extractive isolation. |

| Ethers | THF / MTBE | Low to Moderate | Acetate salts generally resist dissolution in non-polar ethers. |

| Non-Polar | n-Heptane / Hexane | Negligible (< 1 mg/mL) | Ideal antisolvent for crystallization. |

The "Solubility Window" for Crystallization

The most effective purification strategy for propoxypyrimidine acetates often involves a Alcohol/Ester or Alcohol/Alkane system.

-

Dissolution: Methanol (High solubility)

-

Precipitation: Ethyl Acetate or Heptane (Low solubility)

Visualizing the Solubility Landscape

The following diagram illustrates the thermodynamic relationships and process decisions based on solvent polarity.

Figure 1: Solubility landscape indicating the "Amphiphilic Match" in alcohols and the crystallization pathways using esters and alkanes.[2][3][4][5][6][7][8]

Experimental Protocol: Validated Solubility Determination

Objective: Determine the thermodynamic equilibrium solubility of propoxypyrimidine acetate at 25°C.

Reagents & Equipment

-

Analyte: Propoxypyrimidine Acetate (purity >98%).

-

Solvents: HPLC grade Water, Methanol, Ethyl Acetate, Heptane.

-

Equipment: Thermomixer (25°C), 0.22 µm PTFE Syringe Filters, HPLC (UV detection).

Step-by-Step Methodology (Shake-Flask Method)

-

Supersaturation:

-

Add excess solid salt to 2 mL of the target solvent in a clear glass vial.

-

Visual Check: Ensure solid persists at the bottom. If it dissolves completely, add more solid.

-

-

Equilibration:

-

Agitate at 25°C ± 0.1°C for 24 hours .

-

Note: For acetate salts, check pH of aqueous samples. If pH > 5, add trace acetic acid to suppress hydrolysis.

-

-

Sampling:

-

Stop agitation and allow settling for 1 hour.

-

Filter the supernatant using a 0.22 µm PTFE filter (pre-saturated to prevent adsorption).

-

-

Quantification (HPLC):

-

Dilute the filtrate with Mobile Phase (e.g., Water/Acetonitrile 50:50).

-

Inject into HPLC.

-

Calculate concentration using a standard calibration curve.

-

Self-Validating Check

-

The "pH Drift" Test: Measure the pH of the aqueous saturated solution. A significant drift towards neutral indicates the salt is dissociating and the free base is precipitating.

-

The "Crystal Form" Check: Analyze the residual solid by XRPD (X-Ray Powder Diffraction).[2] Acetate salts can convert to hydrates in water or solvates in organics.

Process Workflow: From Synthesis to Isolation

This workflow outlines the optimal path for isolating the acetate salt, leveraging the solubility profile described above.

Figure 2: Optimized isolation workflow utilizing the differential solubility between Ethanol (solvent) and Ethyl Acetate (antisolvent).[5]

References

-

Baluja, S., et al. (2016).[9] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News.

-

Chowhan, Z. T. (1978).[7] "pH-solubility profiles of organic carboxylic acids and their salts." Journal of Pharmaceutical Sciences.

-

BenchChem Technical Support. (2025). "Managing Pyrimidine Derivative Solubility in Organic Solvents."

-

PubChem. (2025). "2-Propoxypyrimidin-5-amine Compound Summary." National Library of Medicine.

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection principles).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Influence of the Addition of Trace Amounts of Vinylpyrrolidone–Vinyl Acetate Copolymer (PVPVA) on the Crystallization of Celecoxib Glass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]

- 4. 2-Ethoxy-4,6-dihydroxypyrimidine | 61636-08-6 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5723473A - Propenoic acid derivatives useful as fungicides - Google Patents [patents.google.com]

- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Sodium 2-(4-propoxypyrimidin-2-yl)acetate

Introduction: The chemical purity of active pharmaceutical ingredients (APIs) and their intermediates, such as Sodium 2-(4-propoxypyrimidin-2-yl)acetate, is of paramount importance in drug development and manufacturing. Even minor impurities can affect the safety, efficacy, and stability of the final drug product. This guide provides in-depth troubleshooting advice and detailed protocols for removing common byproduct contamination, ensuring your material meets the rigorous standards required for research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing this compound?

The nature and quantity of impurities are intrinsically linked to the specific synthetic route employed. However, based on common pyrimidine synthesis pathways, contaminants generally fall into three categories:

-

Unreacted Starting Materials & Reagents: The most straightforward impurities are often residual starting materials. For a typical synthesis, this might include precursors like 2-chloro-4-propoxypyrimidine or the free carboxylic acid, 2-(4-propoxypyrimidin-2-yl)acetic acid, if the final saponification step to the sodium salt is incomplete.

-

Process-Related Byproducts: These are substances formed by side reactions during the synthesis. Examples include isomers formed during the construction of the pyrimidine ring, products of over-alkylation, or compounds resulting from the hydrolysis of the propoxy group under harsh acidic or basic conditions.

-

Residual Solvents and Inorganic Salts: Solvents used during the reaction or purification (e.g., ethanol, toluene, tetrahydrofuran) can be trapped in the crystal lattice. Inorganic salts, such as sodium chloride (NaCl), may form during pH adjustments and co-precipitate with the product.

Q2: What analytical techniques are best for identifying and quantifying these impurities?

A multi-pronged analytical approach is essential for a comprehensive purity assessment.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A well-developed HPLC method can separate the main compound from most byproducts, allowing for accurate quantification of purity as a percentage of the total peak area.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): When unknown peaks are observed in the HPLC chromatogram, LC-MS is crucial for identifying them. It provides the molecular weight of the impurities, offering vital clues to their structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying organic impurities, especially isomers, which may have the same mass as the product.

-

Karl Fischer Titration: This technique is specifically used to quantify the water content in the final product, which is important for stability and accurate weighing.

Table 1: Common Impurities and Recommended Analytical Methods

| Impurity Type | Potential Identity | Primary Analytical Method | Confirmatory Method |

| Starting Material | 2-(4-propoxypyrimidin-2-yl)acetic acid | HPLC | LC-MS |

| Starting Material | 2-chloro-4-propoxypyrimidine | HPLC, GC-MS | LC-MS |

| Side Product | Positional Isomers | HPLC | NMR, LC-MS |

| Degradation Product | 2-(4-hydroxypyrimidin-2-yl)acetate | HPLC | LC-MS |

| Process Impurity | Inorganic Salts (e.g., NaCl) | Ion Chromatography / Conductivity | Elemental Analysis |

| Process Impurity | Residual Solvents | Headspace GC | ¹H NMR |

Q3: What is the most effective first-line method for purifying the crude product?

For a crystalline solid like this compound, recrystallization is the most robust and scalable purification technique. The principle relies on the differences in solubility between the desired compound and its impurities in a chosen solvent system. Ideally, the target compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures, while the impurities either remain in the cold solution (mother liquor) or are insoluble in the hot solvent and can be filtered out.[1][2]

The purification effect of crystallization is significant, as it often allows for the isolation of a high-purity product directly from a complex mixture like a fermentation broth or a crude reaction mixture.[1]

Q4: My recrystallization attempt failed to improve purity significantly. What could have gone wrong?

This is a common issue and usually points to a suboptimal protocol. Here are the key factors to investigate:

-

Incorrect Solvent Choice: The chosen solvent may have similar solubility profiles for both your product and the critical impurity. The key is to find a solvent system that maximizes the solubility difference.

-

Cooling Too Rapidly: If the solution is cooled too quickly (e.g., by placing it directly in an ice bath), the product will "crash out" of the solution as a fine powder or oil. This rapid precipitation traps impurities within the solid matrix.[2] The goal is slow, controlled cooling to allow for the formation of well-defined crystals.

-

Supersaturation: Sodium salts, like sodium acetate, are known to form highly supersaturated solutions, which can hinder crystallization.[2][3] Seeding the solution with a few pure crystals of the product can help initiate controlled crystallization.

-

Impurity and Product are Too Similar: If the impurity is structurally very similar to the product, finding a suitable recrystallization solvent can be challenging. In such cases, an alternative purification strategy, like an acid-base extraction, may be necessary.

Q5: When should I consider an acid-base extraction workup for purification?

An acid-base extraction is a powerful chemical purification technique that should be considered when recrystallization is ineffective, particularly for removing non-acidic or water-insoluble impurities. The strategy involves manipulating the pH to change the solubility of your compound.

The core principle is as follows:

-

Dissolve the impure sodium salt in water.

-

Acidify the aqueous solution (e.g., with dilute HCl) to a pH at least 2-3 units below the pKa of the carboxylic acid, converting the sodium salt into its free acid form.[4]

-

The free carboxylic acid, being less polar, can now be extracted into an organic solvent (like ethyl acetate or dichloromethane).

-

Water-soluble impurities (like inorganic salts) will remain in the aqueous layer.

-

The organic layer is washed, dried, and then treated with a sodium base (e.g., sodium hydroxide or sodium bicarbonate) to convert the pure free acid back into its sodium salt, which can then be isolated.

This method effectively separates the target compound from impurities that do not share its acidic character.[4]

Purification Workflows & Diagrams

A logical approach to purification is critical. The following diagram illustrates a typical decision-making workflow.

Caption: Decision workflow for purifying this compound.

Standard Operating Protocols

Protocol 1: Recrystallization from an Aqueous Alcohol System

This protocol is a starting point and should be optimized for your specific impurity profile.

-

Solvent Selection: Begin by determining an appropriate solvent system. A mixture of ethanol and water or isopropanol and water is often effective for sodium salts.

-

Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum amount of the primary solvent (e.g., water) to the flask and heat the mixture to a gentle boil with stirring.

-

Co-solvent Addition: While hot, add the co-solvent (e.g., ethanol or isopropanol) dropwise until the solution becomes slightly cloudy (the saturation point). Then, add a few more drops of the primary solvent until the solution is clear again.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

-

Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Forcing rapid cooling will decrease purification efficiency.

-

Crystallization: Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal yield. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Table 2: Recommended Starting Recrystallization Solvent Systems

| Solvent System | Typical Ratio (v/v) | Target Impurities | Notes |

| Ethanol / Water | 1:1 to 3:1 | Moderately polar organic impurities | Good general-purpose system. Adjust ratio based on solubility tests. |

| Isopropanol / Water | 2:1 to 5:1 | Less polar organic impurities | Isopropanol is less polar than ethanol, aiding in precipitating the salt. |

| Methanol | N/A | Highly polar impurities | The product may be very soluble; may require addition of an anti-solvent like acetone. |

| Acetic Acid | N/A | Basic impurities | As a last resort; requires thorough drying to remove residual acid.[2] |

Protocol 2: Purification via Acid-Base Extraction

Use this protocol when recrystallization is insufficient to remove stubborn impurities.

-

Dissolution: Dissolve the crude sodium salt in deionized water (approx. 10 mL per gram of crude material).

-

Acidification: Cool the solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~2-3. A white precipitate of the free carboxylic acid should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the free acid into an organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine & Wash: Combine the organic layers. Wash the combined organic layer with deionized water (2 x volume) and then with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Salt Formation: To the clear organic solution, slowly add a stoichiometric equivalent (1.0 eq) of sodium hydroxide (e.g., 1M solution) or a saturated solution of sodium bicarbonate while stirring. The sodium salt will precipitate.

-

Isolation: Collect the precipitated pure sodium salt by vacuum filtration.

-

Washing & Drying: Wash the filter cake with a small amount of the organic solvent (ethyl acetate) and then dry thoroughly under vacuum.

References

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

-

Zameo, S., et al. (2009). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. [Link]

-

Wikipedia. (2023). Pyrimidine metabolism. [Link]

- Google Patents. (1991).

-

Kaghazchi, T., et al. (2013). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Processes. [Link]

-

Aryal, S. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

-

Moof University. (2017). Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. [Link]

-

ResearchGate. (2012). How to prepare an organic counter cation of a carboxylic acid or sulphonic acid?. [Link]

-

Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. [Link]

-

Chemistry Stack Exchange. (2017). Recrystallizing Sodium Acetate from solution. [Link]

-

Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

-

BerkeleyChemDemos. (2013). crystallization of sodium acetate (v2). YouTube. [Link]

Sources

- 1. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. m.youtube.com [m.youtube.com]

- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

Validation & Comparative

Technical Comparison Guide: UV-Vis Characterization of Sodium 2-(4-propoxypyrimidin-2-yl)acetate

Executive Summary & Technical Context[1][2][3][4][5]

Sodium 2-(4-propoxypyrimidin-2-yl)acetate is a critical pyrimidine intermediate, most notably utilized in the synthesis of HMG-CoA reductase inhibitors (statins) such as Rosuvastatin. Its structural integrity is defined by the 4-propoxypyrimidine core.

In UV-Vis spectroscopy, this molecule exhibits a characteristic absorption profile driven by the conjugated pyrimidine ring system and the auxochromic effect of the propoxy (-O-Pr) substituent. Unlike simple pyrimidines which absorb near 240 nm, the electron-donating alkoxy group induces a bathochromic (red) shift , typically pushing the secondary absorption band (

This guide provides a comparative analysis of this compound's UV-Vis behavior against its primary degradation product (the hydroxy-analog) and outlines a self-validating protocol for determining its precise absorption maxima (

Theoretical Basis & Spectral Prediction[6]

The UV-Vis spectrum of this compound is governed by two main electronic transitions:

- Transition (Primary Band): High intensity, typically occurring at 240–250 nm . This arises from the aromatic pyrimidine ring.

-

/ Secondary

Comparative Spectral Expectations

The following table contrasts the target molecule with its most common process impurity/alternative forms.

| Compound | Key Substituent | Expected | Mechanistic Insight |

| Target: this compound | -O-Propyl | 270 – 275 nm | Alkoxy group donates electron density (resonance), stabilizing the excited state and lowering the energy gap (Red Shift). |

| Alternative 1: 4-Hydroxy Analog (Hydrolysis Impurity) | -OH / =O (Tautomer) | 255 – 265 nm | The keto-enol tautomerism of the 4-hydroxy group often results in a hypsochromic (blue) shift relative to the fixed alkoxy ether. |

| Alternative 2: Unsubstituted Pyrimidine | -H | ~240 nm | Lack of auxochromes results in absorption at lower wavelengths typical of the bare aromatic ring. |

Experimental Protocol: Determination of

Do not rely on literature values alone. Matrix effects, pH, and salt dissociation can alter the observed maxima. Use this self-validating protocol.

Materials & Instrumentation[2]

-

Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

1 nm). -

Cuvettes: Quartz, 1 cm path length (matched pair).

-

Solvent: HPLC-grade Methanol (Preferred for sharpest peaks) or Water (buffer required).

Step-by-Step Methodology

-

Stock Preparation:

-

Weigh 10.0 mg of this compound.

-

Dissolve in 100 mL Methanol (Concentration: 100 µg/mL).

-

Note: Sonicate for 5 mins to ensure complete dissociation of the sodium salt.

-

-

Dilution Series (Linearity Check):

-

Prepare three working standards: 10 µg/mL, 20 µg/mL, and 30 µg/mL.

-

Why? Measuring multiple concentrations confirms that the

is independent of concentration (ruling out aggregation).

-

-

Scanning:

-

Baseline correct with blank solvent.

-

Scan range: 200 nm to 400 nm.[1]

-

Scan speed: Medium (approx. 200 nm/min).

-

-

Data Analysis:

-

Identify the local maximum in the 260–280 nm region.

-

Calculate the first derivative (

) if the peak is broad; the zero-crossing point indicates the exact

-

Visualization: Method Development Workflow

Figure 1: Logical workflow for determining precise absorption maxima, incorporating derivative spectroscopy for broad peaks.

Comparative Performance Analysis

A. Solvent Effects (Solvatochromism)

The choice of solvent critically impacts the observed

| Solvent | Observed Effect | Recommendation |

| Methanol | Sharpest Definition. The organic environment minimizes hydrogen bonding with the pyrimidine nitrogen, often yielding a distinct peak near 272 nm. | Primary Choice for assay and identification. |

| Water (Neutral) | Broadening. Hydrogen bonding with water molecules blurs the vibrational fine structure. | Use only if simulating physiological conditions. |

| 0.1 N HCl | Protonation Shift. Protonation of the pyrimidine ring nitrogen significantly alters the chromophore, often causing a large bathochromic shift (to >280 nm) or hypochromic effect. | Avoid unless studying pKa. |

B. Differentiation from Impurities

One of the most valuable applications of UV-Vis for this compound is distinguishing it from its hydrolyzed precursor, 2-(4-hydroxypyrimidin-2-yl)acetic acid .

-

The Problem: During synthesis, the propoxy group can hydrolyze to a hydroxy group.

-

The UV Solution: The propoxy group (ether) locks the resonance. The hydroxy group allows for keto-enol tautomerism, which changes the conjugation length.

-

Observation: If your sample shows a "shoulder" or a shift toward 255 nm, it indicates significant hydrolysis (impurity presence).

Visualization: Spectral Decision Tree

Figure 2: Decision tree for interpreting spectral shifts during quality control.

References

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard text for UV-Vis theory and auxochromic shifts).

-

PubChem. (n.d.). Pyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Chaudhary, A., et al. (2014).[2] Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4, 15. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Difference in bioactivity between propoxy and ethoxy pyrimidine derivatives

[1]

Executive Summary

In pyrimidine-based drug design, the substitution of an ethoxy (-OCH₂CH₃) group with a propoxy (-OCH₂CH₂CH₃) group represents a critical "single-carbon switch."[1] While seemingly minor, this modification alters the physicochemical profile (LogP, steric bulk) and pharmacodynamic interactions (hydrophobic pocket filling) of the scaffold.

-

Ethoxy Derivatives: Generally offer an optimal balance between aqueous solubility and lipophilicity. They are preferred when the target binding pocket has a rigid "ceiling" or when rapid metabolic clearance (O-dealkylation) is desired.[1]

-

Propoxy Derivatives: Significantly increase lipophilicity (

LogP

Physicochemical & Structural Comparison

The addition of a methylene (-CH₂-) unit affects the molecular volume and electronic distribution, impacting how the drug navigates the biological environment.

Table 1: Physicochemical Shift (Ethoxy vs. Propoxy)

| Feature | Ethoxy (-OEt) | Propoxy (-OPr) | Impact on Bioactivity |

| Lipophilicity (cLogP) | Baseline | +0.4 to +0.6 | Propoxy increases membrane permeability but decreases water solubility.[1] |

| Steric Bulk (Molar Vol) | ~55 ų | ~72 ų | Propoxy requires a deeper hydrophobic pocket; may cause steric clash in tight active sites. |

| Rotatable Bonds | 2 | 3 | Propoxy introduces higher entropic penalty upon binding unless pre-organized. |

| Metabolic Liability | High (CYP450 O-dealkylation) | Moderate to High | Propoxy can be prone to |

| Solubility | Moderate | Low | Propoxy derivatives often require salt formation (e.g., citrate, hydrochloride) for formulation. |

Case Study A: PDE5 Inhibitors (The Sildenafil Series)[2][3][4]

This is the most definitive case study demonstrating the trade-off between potency and selectivity. Sildenafil (Viagra) utilizes an ethoxy group on the phenyl ring attached to the pyrazolopyrimidine scaffold.[2]

Mechanism of Action

The alkoxy group at the 2-position of the phenyl ring binds into a specific hydrophobic pocket of the PDE5 enzyme.

-

Ethoxy (Sildenafil): Fits the pocket precisely, anchoring the molecule for the H-bond interaction with Gln817.

-

Propoxy (Analogue): The propoxyphenyl analogue (often found in adulterated supplements) extends deeper into the hydrophobic pocket.

Experimental Data Comparison

Studies on thio-sildenafil analogues have quantified this difference:

| Compound | Alkoxy Group | PDE5 IC₅₀ (nM) | Potency Fold-Change | ADME Observation |

| Sildenafil | -OEt | ~3.5 | 1.0x (Ref) | Well-characterized safety profile.[1] |

| Propoxy-Analogue | -OPr | ~0.35 | 10x Potent | Higher lipophilicity leads to prolonged retention and increased risk of visual side effects (PDE6 cross-reactivity).[1] |

Insight: While the propoxy derivative is more potent due to enhanced hydrophobic interactions, it is less selective and has a poorer safety margin, illustrating why the ethoxy group was chosen for the clinical drug.

Case Study B: Kinase Inhibitors (EGFR/VEGFR)[5]

In Epidermal Growth Factor Receptor (EGFR) inhibitors, the alkoxy chain often serves as a linker to a solubilizing group (e.g., morpholine) or interacts with the solvent interface.

-

Ethoxy (e.g., Erlotinib core): The bis-methoxyethoxy chains in Erlotinib allow the quinazoline/pyrimidine core to bind ATP while keeping the tail solvated. A simple ethoxy group is often too short to reach the solvent front effectively if a solubilizing tail is needed.

-

Propoxy (e.g., Gefitinib-like): Propoxy is frequently used as a linker . The 3-carbon chain allows a morpholine ring to fold back or reach out of the pocket without sterically interfering with the hinge region binding.

Decision Logic: When to use Propoxy?

-

Linker Strategy: If the pyrimidine nitrogen is >4Å from the solvent, Ethoxy is too short. Propoxy provides the necessary reach.

-

Gatekeeper Clash: If the "gatekeeper" residue (e.g., T790M mutation) reduces pocket size, Propoxy substituents on the ring may cause a steric clash, rendering the inhibitor inactive against resistant strains.

Visualizing the SAR Logic

The following decision tree illustrates the medicinal chemistry logic for choosing between ethoxy and propoxy substitutions on a pyrimidine scaffold.

Figure 1: Strategic decision tree for selecting alkoxy chain length based on binding pocket constraints and ADME requirements.[1]

Experimental Protocols

To validate the difference between propoxy and ethoxy derivatives, the following protocols are standard.

Protocol A: Synthesis via Williamson Etherification

This method introduces the alkoxy group onto a halogenated pyrimidine precursor.

-

Reagents: 4-chloropyrimidine derivative, Sodium Hydride (NaH, 60% dispersion), Alcohol (Ethanol for Ethoxy, n-Propanol for Propoxy), THF (anhydrous).

-

Step 1: Suspend NaH (1.2 eq) in dry THF at 0°C under Argon.

-

Step 2: Add the respective alcohol (Ethanol or n-Propanol, 1.5 eq) dropwise. Stir for 30 min to generate the alkoxide.

-

Step 3: Add the 4-chloropyrimidine substrate (1.0 eq).

-

Step 4: Reflux for 4-6 hours. Monitor via TLC (Propoxy product will have a higher R_f than Ethoxy).

-

Workup: Quench with ice water, extract with Ethyl Acetate. The Propoxy derivative will require less polar solvent for column chromatography elution.

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

To determine the liability of the alkyl chain to O-dealkylation.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Incubation: Incubate test compounds (Ethoxy vs Propoxy analogs) at 1 µM at 37°C.

-

Sampling: Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile.

-

Analysis: LC-MS/MS.

-

Expectation:

References

-

Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology. Link

-

Gouda, M. A., & Hamama, W. S. (2017). Overview of the synthetic routes to sildenafil and its analogues. Synthetic Communications. Link

-

Venkatesan, J., et al. (2025). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Abdel-azeem, A. S., et al. (2022).[3] Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors. Bioorganic Chemistry. Link

-

WuXi AppTec. (2024). Physicochemical Property Study in Drug Design. Link

Sources

- 1. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Unknown: A Practical Guide to Personal Protective Equipment for Handling Sodium 2-(4-propoxypyrimidin-2-yl)acetate

In the landscape of drug discovery and development, researchers frequently encounter novel chemical entities for which comprehensive safety data is not yet available. Sodium 2-(4-propoxypyrimidin-2-yl)acetate is one such compound. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative, principles-based approach to safety. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring the highest level of protection for laboratory personnel. Our protocol is built on the practice of "handling as hazardous," a cornerstone of laboratory safety when dealing with substances of unknown toxicity.

Hazard Assessment by Chemical Analogy

Given the lack of specific toxicological data, we must infer potential hazards by examining the structural components of this compound: a substituted pyrimidine core, a propoxy group, and a sodium acetate functional group.

-

Pyrimidine Core: Pyrimidine and its derivatives are biologically active molecules, and many exhibit toxic properties. They can act as skin, eye, and respiratory tract irritants. Some substituted pyrimidines are known to have more significant health effects. Therefore, it is prudent to assume the compound may cause irritation upon contact.

-

Sodium Salt Form: The sodium salt form indicates that the compound is likely a solid powder at room temperature. This presents a respiratory hazard from airborne dust if not handled properly. Inhalation of fine chemical dust can lead to respiratory irritation and potential systemic effects.

-

General Precaution for Novel Compounds: For any new chemical entity, potential risks such as skin sensitization, acute toxicity, or other unforeseen hazards cannot be ruled out without specific testing. A cautious approach is therefore mandatory.

Based on this analysis, the primary routes of potential exposure are inhalation of dust, skin contact, and eye contact. Our PPE recommendations are designed to mitigate these specific risks.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound in a solid form and when in solution.

| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |

| Handling Solid (Weighing, Transfer) | Nitrile gloves (double-gloved recommended) | Chemical safety goggles and a face shield | Fully-fastened laboratory coat | NIOSH-approved N95 respirator or higher |

| Handling Solutions | Nitrile gloves | Chemical safety goggles | Fully-fastened laboratory coat | Not typically required if handled in a certified chemical fume hood |

Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling the solid compound, from preparation to use in a solution.

Preparation and Engineering Controls

-

Designated Area: All handling of solid this compound must be performed in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.

-

Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

-

Donning PPE:

-

Put on the first pair of nitrile gloves.

-

Don a laboratory coat, ensuring it is fully buttoned.

-

Fit-test and don your N95 respirator.

-

Put on chemical safety goggles.

-

Wear the second pair of nitrile gloves over the first, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

Finally, put on the face shield.

-

Weighing and Dissolution

-

Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the chemical fume hood. Avoid any actions that could generate dust.

-

Transfer: Gently transfer the weighed solid into the destination vessel.

-

Dissolution: Slowly add the solvent to the solid to minimize aerosolization. If necessary, cap and gently swirl or sonicate to dissolve.

-

Post-Handling:

-

Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., 70% ethanol) and dispose of them in the designated solid chemical waste container.

-

Wipe down the work surface in the fume hood.

-

Doffing PPE

-

Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out, and dispose of them in the designated waste stream.

-

Remove Face Shield and Goggles: Handle by the straps and place in a safe area for cleaning.

-

Remove Lab Coat: Remove the lab coat by rolling it inward and store it appropriately.

-

Remove Respirator: Remove the respirator and dispose of it if it is a disposable model.

-

Remove Inner Gloves: Remove the inner pair of gloves and dispose of them.

-

Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Spill and Disposal Management

Spill Response

-

Minor Spill (Solid): In the event of a small spill within the fume hood, gently cover the powder with a damp paper towel to avoid raising dust. Carefully wipe up the material, and place the contaminated paper towels in a sealed bag for disposal as chemical waste.

-

Minor Spill (Liquid): For a small spill of a solution, absorb the liquid with a chemical absorbent pad or spill pillow. Place the used absorbent material in a sealed bag for disposal.

-

Major Spill: In the case of a large spill, evacuate the immediate area and follow your institution's emergency procedures.

Waste Disposal

-

Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

Visual Workflow for PPE Selection and Handling

The following diagram illustrates the decision-making and operational flow for safely handling this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.